N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)
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Overview
Description
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydrazide functional group, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the desired product.
Step 1: Dissolve 3-ethoxy-2-hydroxybenzaldehyde in ethanol.
Step 2: Add 2-[(4-methylphenyl)amino]acetohydrazide to the solution.
Step 3: Heat the mixture under reflux for several hours.
Step 4: Cool the reaction mixture and filter the precipitate.
Step 5: Purify the product by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group into amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and analgesic effects.
Industry: Potential use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide exerts its effects is often related to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide group is particularly reactive, allowing it to inhibit enzymes or interact with DNA.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-nitrophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. The presence of the ethoxy and hydroxy groups, along with the methyl-substituted phenyl ring, provides distinct steric and electronic properties compared to similar compounds.
This detailed overview highlights the significance and versatility of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide in various scientific domains
Properties
Molecular Formula |
C18H21N3O3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-24-16-6-4-5-14(18(16)23)11-20-21-17(22)12-19-15-9-7-13(2)8-10-15/h4-11,19,23H,3,12H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
OQPXOJUOZTYPFT-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CNC2=CC=C(C=C2)C |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CNC2=CC=C(C=C2)C |
Origin of Product |
United States |
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